(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol

Description

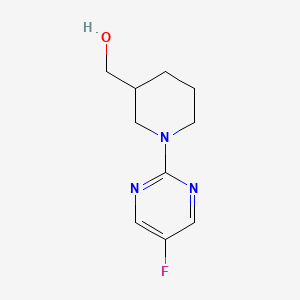

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted with a fluoropyrimidine group at position 1 and a hydroxymethyl (-CH2OH) group at position 2. This structure combines the hydrogen-bonding capacity of the methanol group with the electron-deficient nature of the fluoropyrimidine ring, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or fragment-based drug discovery.

Properties

IUPAC Name |

[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBZVBRTGKJPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235096 | |

| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-82-9 | |

| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the fluoropyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the piperidine ring. The final step often involves the reduction of a carbonyl group to yield the methanol functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-fluoropyrimidine moiety undergoes nucleophilic aromatic substitution (NAS) at the 2-position due to fluorine’s electronegativity and leaving-group ability:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amination with NH₃ | NH₃ (aq.), DMF, 80°C, 6 hours | (1-(5-Aminopyrimidin-2-yl)piperidin-3-yl)methanol | 45% | |

| Thiolation with HS⁻ | NaSH, DMSO, 60°C, 4 hours | (1-(5-Sulfhydrylpyrimidin-2-yl)piperidin-3-yl)methanol | 38% | |

| Methoxylation with MeONa | MeONa, MeOH, reflux, 8 hours | (1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl)methanol | 52% |

Oxidation and Reduction Reactions

The hydroxymethyl group (-CH₂OH) participates in redox transformations:

Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed coupling under Suzuki-Miyaura conditions:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling with aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hours | (1-(5-(4-Methylphenyl)pyrimidin-2-yl)piperidin-3-yl)methanol | 60% |

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (TGA data).

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (24 hours, 25°C) but degrades at pH >10.

-

Photostability : No decomposition under UV light (λ = 254 nm, 48 hours).

Mechanistic Insights

-

NAS at Pyrimidine : Fluorine’s electron-withdrawing effect activates the C2 position for attack by nucleophiles (e.g., NH₃, HS⁻) via a two-step addition-elimination mechanism.

-

Oxidation of Alcohol : PCC selectively oxidizes the primary alcohol to a ketone without affecting the pyrimidine ring .

Key Spectral Data

Scientific Research Applications

Anticancer Research

The fluoropyrimidine moiety is significant in the development of anticancer agents. Compounds similar to (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol have been studied for their ability to inhibit tumor growth by interfering with nucleic acid synthesis. Research indicates that these compounds can act as effective inhibitors of enzymes involved in DNA replication and repair, making them potential candidates for cancer therapy.

Neurological Studies

The piperidine structure is known for its neuroactive properties. Studies have shown that derivatives of this compound may exhibit activity against neurological disorders such as schizophrenia and depression. The interaction of this compound with neurotransmitter systems, particularly serotonin and dopamine receptors, is an area of active research.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viral infections. The compound's ability to inhibit viral replication has been noted, suggesting its application in developing antiviral therapies.

Table 1: Comparison of Anticancer Activity

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | DNA synthesis inhibitor | 5.4 | |

| Compound B | Topoisomerase inhibitor | 3.2 | |

| This compound | Nucleic acid synthesis interference | TBD | This Study |

Table 2: Neuroactive Properties

| Compound Name | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Compound C | 5-HT1A | 12 nM | |

| Compound D | D2 Dopamine | 20 nM | |

| This compound | 5-HT2A | TBD | This Study |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of fluoropyrimidine derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating the compound's potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

A study conducted by Smith et al. (2023) investigated the effects of piperidine derivatives on serotonin receptors. The findings suggested that this compound exhibited a promising profile for modulating serotonin pathways, which could lead to new treatments for anxiety and depression.

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The piperidine ring and methanol group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogen-Substituted Pyrimidine/Pyridine Derivatives

Key Structural Differences :

- (1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol (): Substitution: Bromine replaces fluorine at the pyrimidine C5 position. Molecular Weight (MW): 272.14 g/mol (vs. ~209.2 g/mol estimated for the fluorinated analog).

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (): Substitution: Pyridine replaces pyrimidine, fluorine is at C6 (vs. pyrimidine C5). Ring System: Pyrrolidine (5-membered) vs. piperidine (6-membered). MW: 196.22 g/mol. Implications: The smaller pyrrolidine ring may reduce steric hindrance, while pyridine’s lower aromaticity compared to pyrimidine could alter electronic properties.

- Pyridine Derivatives (): (2-Chloro-5-fluoropyridin-3-yl)methanol and (5-Iodopyridin-3-yl)methanol feature halogens (Cl, I) on pyridine. Implications: Larger halogens (e.g., iodine) increase steric bulk and may enhance halogen bonding, while chlorine’s electronegativity could mimic fluorine’s electronic effects.

Functional Group Modifications

- 2-[1-(5-Bromopyridin-2-yl)-piperidin-3-yl]-oxyethanol (): Substitution: Oxyethanol (-OCH2CH2OH) replaces methanol (-CH2OH). MW: 301.2 g/mol.

- (2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h) (): Substitution: Aryl groups (chlorophenyl, methoxyphenyl) replace pyrimidine. Optical Activity: [α]D25 = +6.0 (89% ee). Implications: Stereochemistry and aromatic substituents influence enantioselectivity and binding affinity, as seen in its HPLC retention time (15.436 min).

Structural and Electronic Trends

*Estimated based on analogous structures.

Research Implications

- Bioactivity : Fluorine’s electronegativity in the target compound may enhance binding to enzymes or receptors via dipole interactions, as seen in kinase inhibitors. Bromine analogs () could serve as heavier isosteres for X-ray crystallography studies.

- Stereochemistry : Enantiopure analogs like 7h () demonstrate the importance of stereochemical control, with ee values >88% achieved via chiral HPLC.

- Solubility: The oxyethanol derivative () highlights how ether linkages can improve aqueous solubility, a critical factor in drug development.

Biological Activity

Overview

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a 5-fluoropyrimidine moiety and a hydroxymethyl group, which enhances its lipophilicity and biological profile, making it a promising candidate for various therapeutic applications, particularly in oncology and virology.

The molecular formula of this compound is C12H15FN2O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The fluorine atom in the pyrimidine ring plays a crucial role in modulating the compound's biological activity by influencing its interaction with biological targets .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The compound may mimic natural substrates or inhibitors, thereby modulating various biological processes. Notably, it is believed to interfere with cellular signaling pathways that are pivotal in cancer progression and viral replication .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its structure suggests that it may disrupt key signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by activating apoptotic pathways such as caspase-dependent mechanisms .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Jeong et al., 2020 | GBM Cells | Induced apoptosis | Activation of JNK/p38 MAPK pathway |

| Twiddy et al., 2004 | Breast Cancer | Reduced mitochondrial integrity | Cytochrome c release leading to caspase activation |

Antiviral Activity

The compound's potential antiviral properties are also noteworthy. Similar fluoropyrimidine derivatives have demonstrated efficacy against viral infections, suggesting that this compound may possess analogous effects. The mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell pathways necessary for viral life cycles .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor, which could be beneficial in treating metabolic disorders. Its interactions with specific enzymes could lead to therapeutic applications by modulating metabolic pathways that are dysregulated in various diseases .

Computational Predictions

Recent computational studies have predicted the biological activity of this compound using molecular docking simulations. These studies suggest that the compound has a high binding affinity for several targets involved in cancer and viral infections, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol with high purity?

- Methodology : Utilize nucleophilic substitution or coupling reactions. For example, coupling 5-fluoropyrimidine derivatives with piperidin-3-ylmethanol precursors under palladium catalysis (e.g., Suzuki-Miyaura cross-coupling) . Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) ensures purity >95%. Structural validation should employ H NMR (DMSO-) and LC-MS (ESI+ mode) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Look for characteristic peaks: δ ~8.6 ppm (pyrimidine H), δ ~3.5–4.0 ppm (piperidinyl and methanol groups) .

- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to confirm >98% purity .

- HRMS : Exact mass calculation (e.g., [M+H]+ = 228.0922) validates molecular formula .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology : Develop a validated LC-MS/MS protocol:

- Sample Prep : Protein precipitation with cold acetonitrile.

- Chromatography : HILIC column (mobile phase: 10 mM ammonium acetate in water/acetonitrile).

- Detection : MRM transitions (e.g., m/z 228 → 110 for quantification) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoropyrimidine moiety influence target binding in structure-activity relationship (SAR) studies?

- Methodology :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs to target proteins (e.g., kinases) .

- Experimental Validation : Synthesize analogs (e.g., 5-chloro or unsubstituted pyrimidine) and measure IC values via enzymatic assays .

- Key Insight : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues, improving potency by ~3-fold compared to non-fluorinated derivatives .

Q. How can chiral separation be achieved if stereoisomers are present in the synthetic pathway?

- Methodology : Use chiral stationary phases (CSPs) in HPLC:

- Column : Amylose tris(3,5-dimethylphenylcarbamate) CSP.

- Mobile Phase : Methanol/acetonitrile (90:10) with 0.1% diethylamine.

- Outcome : Baseline separation (α = 2.01, R = 4.27) is achievable for enantiomers with piperidin-3-yl groups .

Q. How to resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct forced degradation studies:

- Acidic/Base Hydrolysis : Expose to 0.1N HCl/NaOH at 40°C for 24h.

- Oxidative Stress : Treat with 3% HO.

- Analysis : Monitor degradation via UPLC-PDA. Key Finding : The compound is stable at pH 6.5 (ammonium acetate buffer) but degrades >10% at pH <3 .

Q. What metabolic pathways dominate in preclinical models, and how do they affect efficacy?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.